2-(1-Methylcyclopropyl)acetic acid
Description
BenchChem offers high-quality 2-(1-Methylcyclopropyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylcyclopropyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylcyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPATQAZIRXNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71199-15-0 | |
| Record name | 2-(1-methylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Acidity of 1-Substituted Cyclopropylacetic Acids: Structural Insights & Pharmaceutical Relevance
Executive Summary
The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, frequently employed to modulate metabolic stability, lipophilicity, and receptor binding affinity.[1] 1-Substituted cyclopropylacetic acids represent a specific subclass where the unique electronic and steric properties of the strained ring significantly influence the acidity of the carboxyl group. This guide provides a technical analysis of the pKa values of these compounds, exploring the transmission of electronic effects through the cyclopropane "Walsh orbitals" and the implications for drug design, specifically regarding bioisosterism and membrane permeability.
Structural & Mechanistic Analysis
The Cyclopropyl "Double Bond" Character
Unlike acyclic alkanes, the cyclopropane ring exhibits significant
-
Acidity Implication: The carbon atom at position 1 (C1) is more electronegative than a standard aliphatic
carbon. Consequently, cyclopropylacetic acid is slightly more acidic (lower pKa) than propionic acid, though the effect is dampened by the intervening methylene ( ) group.
The Gem-Disubstitution Effect
In 1-substituted cyclopropylacetic acids, the substituent (
-
Steric Constraints: The "Thorpe-Ingold" effect (angle compression) favors ring closure in intramolecular reactions but also restricts the conformational freedom of the acetic acid tail, potentially shielding the carboxylate from solvation.
-
Electronic Transmission: The substituent
exerts inductive ( ) and resonance ( ) effects directly on C1. Due to the unique orbital hybridization of the ring, these effects are transmitted to the carboxyl group with efficiency intermediate between saturated alkyl chains and unsaturated vinyl systems.
Structural Visualization
The following diagram illustrates the transmission of electronic effects (
Caption: Electronic transmission pathway in 1-substituted cyclopropylacetic acids. The sp2-like C1 enhances inductive pull compared to acyclic analogs.
pKa Data Repository
The following table synthesizes experimental and predicted pKa values. Note that while cyclopropylacetic acid is the parent, the introduction of a substituent at C1 shifts the pKa based on its Hammett
| Compound | Substituent (R) | Structure | pKa (aq, 25°C) | Electronic Effect |
| Acetic Acid | - | 4.76 | Reference | |
| Propionic Acid | - | 4.87 | +I (Alkyl) | |
| Cyclopropylacetic Acid | H | 4.76 - 4.80 | Parent Scaffold | |
| 1-Methyl-cyclopropylacetic acid | 4.85 (est) | +I (Weak Donor) | ||
| 1-Phenyl-cyclopropylacetic acid | 4.30 - 4.40 | -I (Withdrawing) | ||
| 1-(4-Chlorophenyl)- | 4.20 (est) | -I (Stronger EWG) | ||
| 1-Aminocyclopropylacetic acid | 2.40 (est) | -I (Strong EWG) | ||
| 1-(Mercaptomethyl)- | 4.76 | Insulated |
Key Observations:
-
Cyclopropyl vs. Acyclic: The pKa of cyclopropylacetic acid is nearly identical to acetic acid, whereas propionic acid is less acidic. This confirms that the cyclopropyl ring is effectively more electron-withdrawing than an isopropyl or ethyl group, counteracting the electron-donating effect of the extra carbons.
-
Aryl Substituents: Adding a phenyl group at C1 (geminal to the acetic acid tail) lowers the pKa by approximately 0.4–0.5 units. This is consistent with the shift seen between acetic acid (4.76) and phenylacetic acid (4.31), indicating that the cyclopropane ring transmits the inductive pull of the phenyl ring efficiently.
Experimental Methodologies
For precise determination of pKa in drug discovery, Potentiometric Titration is the gold standard.
Potentiometric Titration Protocol
Objective: Determine thermodynamic pKa values with high accuracy (
-
Preparation: Dissolve 1-5 mg of the cyclopropylacetic acid derivative in 20 mL of degassed water (or 0.15 M KCl ionic strength adjuster). If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: Standardized 0.1 M KOH (carbonate-free).
-
Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode and temperature probe (
). -
Workflow:
-
Acidify sample to pH ~2.0 using 0.1 M HCl.
-
Titrate with KOH to pH ~12.0.
-
Record potential (mV) vs. volume added.
-
-
Calculation: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point and calculate pKa.
Workflow Diagram
Caption: Decision tree for experimental pKa determination of lipophilic cyclopropyl acids.
Pharmaceutical Implications[2]
Metabolic Stability & Bioisosterism
The 1-substituted cyclopropylacetic acid scaffold is often used as a bioisostere for gem-dimethyl groups.
-
Metabolic Blocking: The cyclopropane ring prevents metabolic oxidation at the
-position (which would be possible in an acyclic chain). -
pKa & LogD: Because the pKa (4.3–4.8) is close to the physiological range of gut pH, the ionization state changes rapidly during absorption. At pH 7.4 (blood), these acids are >99% ionized (
), which limits passive diffusion but enhances solubility. -
Design Strategy: To improve oral bioavailability, prodrug strategies (esters) are often required, or the scaffold is balanced with basic amines to form zwitterions (as seen in amino acid analogs like 1-aminocyclopropanecarboxylic acid).
The "Cyclopropyl Shift" in Lead Optimization
Replacing a standard acetic acid side chain with a 1-substituted cyclopropylacetic acid chain typically:
-
Lowers pKa slightly (increases acidity), potentially strengthening ionic interactions with basic residues (Arg, Lys) in the target protein.
-
Increases Lipophilicity (LogP) compared to a simple ethyl chain, despite the similar carbon count, due to the unique electron density of the ring.
-
Locks Conformation: The rigid ring directs the carboxyl group into a specific vector, reducing the entropic penalty of binding.
References
-
Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition, 25(10), 1211-1222. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Kusuyama, Y., & Ikeda, Y. (1976). Substituent Effects in the Ionization of trans-2-Substituted Cyclopropanecarboxylic Acids. Bulletin of the Chemical Society of Japan, 49(3), 724-726. Link
-
PubChem Compound Summary. (2024). Cyclopropylacetic acid (CID 138440). National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(1-Methylcyclopropyl)acetic Acid via Arndt-Eistert Homologation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-(1-methylcyclopropyl)acetic acid, a valuable building block in medicinal chemistry, utilizing the Arndt-Eistert homologation. This classic yet powerful reaction sequence allows for the one-carbon chain extension of a carboxylic acid.[1][2][3] We will delve into the mechanistic underpinnings of the key steps, provide a detailed, field-tested protocol, and address critical safety considerations, particularly concerning the use of diazomethane. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Rationale
Cyclopropyl motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The inherent conformational rigidity and unique electronic properties of the cyclopropane ring can impart favorable characteristics to a drug candidate, such as enhanced metabolic stability and improved binding affinity to biological targets. 2-(1-Methylcyclopropyl)acetic acid, in particular, serves as a key intermediate in the synthesis of various pharmacologically relevant compounds.
The Arndt-Eistert homologation presents a reliable and well-established method for the synthesis of this target molecule from the readily available 1-methylcyclopropanecarboxylic acid.[1][3][4] The overall transformation involves the conversion of a carboxylic acid into its next higher homologue.[1][2][3] This is achieved through a three-step sequence:
-
Activation of the Carboxylic Acid: The starting carboxylic acid is converted into a more reactive acylating agent, typically an acid chloride.
-
Formation of a Diazoketone: The activated acid chloride reacts with diazomethane to furnish an α-diazoketone intermediate.[2][4][5]
-
Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone, upon catalysis (often with silver salts), undergoes a Wolff rearrangement to form a reactive ketene intermediate.[5][6][7] This ketene is then trapped by a nucleophile, such as water, to yield the desired one-carbon extended carboxylic acid.[4][6]
The selection of the Arndt-Eistert reaction is predicated on its broad functional group tolerance (under non-acidic conditions) and the general retention of stereochemistry at the migrating group, although the latter is not a factor in this specific synthesis.[5]
Reaction Mechanism and Workflow
A thorough understanding of the reaction mechanism is paramount for successful execution and optimization. The following sections dissect the key mechanistic steps.
Overall Synthetic Workflow
The synthesis of 2-(1-methylcyclopropyl)acetic acid from 1-methylcyclopropanecarboxylic acid proceeds through the formation of an acid chloride, followed by reaction with diazomethane to yield a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of water.
Caption: Mechanistic steps of the Arndt-Eistert homologation.
Experimental Protocols
Extreme Caution: Diazomethane is a highly toxic and explosive gas. [8][9]It should only be handled in a well-ventilated fume hood, behind a blast shield, and by experienced personnel. [9][10]Use of specialized glassware with fire-polished joints is strongly recommended to avoid detonation caused by rough surfaces. [9][11]A safer alternative, (trimethylsilyl)diazomethane, can also be considered. [1][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Methylcyclopropanecarboxylic acid | ≥98% | e.g., Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | e.g., Sigma-Aldrich |
| Diazomethane solution in diethyl ether | ~0.5 M | Prepared in situ |
| Silver(I) oxide (Ag₂O) | ACS reagent, ≥99% | e.g., Sigma-Aldrich |
| Diethyl ether (anhydrous) | ≥99.7% | e.g., Sigma-Aldrich |
| Dichloromethane (anhydrous) | ≥99.8% | e.g., Sigma-Aldrich |
| Sodium sulfate (anhydrous) | ACS reagent | e.g., Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous | e.g., VWR |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
Step-by-Step Synthesis
Step 1: Preparation of 1-Methylcyclopropanecarbonyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-methylcyclopropanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-methylcyclopropanecarbonyl chloride is a colorless to pale yellow liquid and is typically used in the next step without further purification.
Step 2: Formation of 1-(1-Methylcyclopropyl)-2-diazoethan-1-one
-
Critical Safety Note: Perform this step behind a blast shield in a chemical fume hood. Ensure there are no sources of ignition or rough glass surfaces.
-
Dissolve the crude 1-methylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (~2.5 eq) with gentle stirring. The addition of two equivalents of diazomethane is necessary to react with the acid chloride and to neutralize the HCl byproduct. [1][5]4. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The persistence of a yellow color from the diazomethane indicates the reaction is complete.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases. [4]6. Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the crude α-diazoketone as a yellow oil.
Step 3: Wolff Rearrangement and Synthesis of 2-(1-Methylcyclopropyl)acetic acid
-
Dissolve the crude α-diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver(I) oxide (Ag₂O, ~0.1 eq).
-
Heat the mixture to 50-70 °C with stirring. The evolution of nitrogen gas should be observed. The reaction is typically complete within 1-2 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the silver catalyst.
-
Acidify the filtrate with 1 M HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-(1-methylcyclopropyl)acetic acid.
Purification
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexane/ethyl acetate to yield 2-(1-methylcyclopropyl)acetic acid as a white solid or colorless oil.
Safety and Handling
-
Diazomethane: This reagent is extremely toxic, carcinogenic, and explosive. [8][9][11]It should only be generated and used in solution and not isolated in its pure form. [9]Avoid contact with skin and inhalation. [8][10]All operations must be conducted in a certified chemical fume hood behind a blast shield. [9][10]Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves (e.g., neoprene or butyl rubber). [9][10]* Thionyl Chloride: This is a corrosive and lachrymatory liquid. Handle with care in a fume hood and wear appropriate PPE.
-
Silver(I) Oxide: While not as hazardous as the other reagents, avoid inhalation of dust and contact with skin and eyes.
Characterization
The identity and purity of the final product, 2-(1-methylcyclopropyl)acetic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The Arndt-Eistert homologation provides an effective and reproducible method for the synthesis of 2-(1-methylcyclopropyl)acetic acid. By understanding the underlying reaction mechanism and adhering strictly to the safety protocols outlined, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and development. The key to this synthesis is the careful handling of the hazardous diazomethane intermediate and the controlled execution of the Wolff rearrangement.
References
-
NROChemistry. (2025, March 27). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]
-
Wikipedia. Arndt–Eistert reaction. Retrieved from [Link]
-
ADICHEMISTRY. ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. Retrieved from [Link]
-
Wikipedia. Wolff rearrangement. Retrieved from [Link]
-
Environmental Health & Safety. Standard Operating Procedure for Diazomethane. Retrieved from [Link]
-
Organic Chemistry Portal. Wolff-Rearrangement. Retrieved from [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2026, January 15). Diazomethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
Sources
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 7. Wolff-Rearrangement [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 2-(1-Methylcyclopropyl)acetic Acid as a Potassium Channel Modulator Intermediate
Introduction: The Strategic Importance of Potassium Channels and the Cyclopropyl Motif in Drug Discovery
Potassium channels are a diverse class of ion channels that play a fundamental role in regulating cellular excitability. Their involvement in a wide array of physiological processes, from controlling the resting membrane potential and shaping action potentials in neurons to regulating smooth muscle tone and insulin secretion, makes them compelling targets for therapeutic intervention.[1][2][3] The modulation of potassium channel activity—either through activation (opening) or inhibition (blocking)—offers a promising avenue for the treatment of numerous pathologies, including epilepsy, cardiac arrhythmias, hypertension, and chronic pain.[1][2][3]
In the landscape of medicinal chemistry, the cyclopropyl group has emerged as a valuable structural motif. Its rigid, three-dimensional structure can impart favorable pharmacological properties to drug candidates, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved oral bioavailability.[4] The unique electronic character of the cyclopropane ring, a consequence of its strained bond angles, also influences its interactions with biological targets. This has led to the incorporation of cyclopropyl moieties into a number of approved drugs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(1-Methylcyclopropyl)acetic acid as a key intermediate in the synthesis of novel potassium channel modulators. We will delve into the synthesis of this valuable building block, its chemical properties, and provide detailed protocols for its incorporation into a final drug candidate, using the Kv7.2/3 activator CB-003 as a practical example. Furthermore, we will outline established in vitro and in vivo methodologies for the pharmacological characterization of the resulting potassium channel modulators.
Physicochemical Properties of 2-(1-Methylcyclopropyl)acetic acid
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting the properties of the final compound.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | PubChem |
| Molecular Weight | 114.14 g/mol | PubChem |
| Appearance | Solid or liquid | Sigma-Aldrich |
| CAS Number | 71199-15-0 | PubChem |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich |
| Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation. | PubChem |
Synthesis of 2-(1-Methylcyclopropyl)acetic acid: A Protocol
While several synthetic routes to cyclopropane-containing carboxylic acids exist, a common and effective method involves the cyclopropanation of an appropriate alkene followed by functional group manipulation. Below is a representative protocol for the synthesis of 2-(1-Methylcyclopropyl)acetic acid.
Protocol 1: Synthesis of 2-(1-Methylcyclopropyl)acetic acid
Objective: To synthesize 2-(1-Methylcyclopropyl)acetic acid from commercially available starting materials.
Materials:
-
Methyl 2-methylpropenoate
-
Diethylzinc
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
Step 1: Simmons-Smith Cyclopropanation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-methylpropenoate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.1 equivalents) in hexane via the dropping funnel under a nitrogen atmosphere.
-
To this mixture, add a solution of diiodomethane (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 2-(1-methylcyclopropyl)acetate.
-
Purify the crude product by silica gel column chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified methyl 2-(1-methylcyclopropyl)acetate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to yield 2-(1-Methylcyclopropyl)acetic acid as the final product.
Causality behind Experimental Choices:
-
The Simmons-Smith reaction is a widely used and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.
-
The use of anhydrous conditions is critical in the cyclopropanation step to prevent the decomposition of the organozinc reagent.
-
Hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation, necessary for the subsequent amide coupling reaction.
Application in the Synthesis of a Kv7.2/3 Potassium Channel Activator: CB-003
2-(1-Methylcyclopropyl)acetic acid serves as a crucial building block for the synthesis of various potassium channel modulators. A notable example is CB-003 , also known as CB03-154, a potent and selective activator of Kv7.2/3 channels, which is under investigation for the treatment of epilepsy.[1] The chemical name of CB-003 is N-(2-(4-fluorophenyl)−5,7-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-yl)−2-(1-methylcyclopropyl) acetamide .
The synthesis of CB-003 involves the amide coupling of 2-(1-Methylcyclopropyl)acetic acid with the corresponding amine precursor, 6-amino-2-(4-fluorophenyl)-5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Amide Coupling to Synthesize a CB-003 Analog
Objective: To synthesize a potassium channel modulator via amide bond formation between 2-(1-Methylcyclopropyl)acetic acid and an amine precursor.
Materials:
-
2-(1-Methylcyclopropyl)acetic acid
-
6-amino-2-(4-fluorophenyl)-5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline (or a similar amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or another suitable coupling agent (e.g., HATU, EDC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis
-
High-performance liquid chromatography (HPLC) and Mass spectrometry (MS) for product analysis
Procedure:
-
In a round-bottom flask, dissolve 2-(1-Methylcyclopropyl)acetic acid (1.1 equivalents) and the amine precursor (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the coupling agent, PyBOP (1.2 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final potassium channel modulator.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Causality behind Experimental Choices:
-
Amide coupling reactions are a cornerstone of medicinal chemistry for the synthesis of drug candidates.
-
Coupling agents like PyBOP or HATU are used to activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond under mild conditions.
-
DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free base form for efficient reaction.
-
DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
In Vitro Evaluation of Potassium Channel Modulator Activity
Once synthesized, the novel compound must be evaluated for its activity on the target potassium channel. High-throughput screening methods followed by more detailed electrophysiological studies are standard practice.
Protocol 3: High-Throughput Screening using the FluxOR™ II Green Potassium Ion Channel Assay
Objective: To perform a primary screen to identify compounds that modulate the activity of a specific potassium channel expressed in a cell line. This assay uses thallium influx as a surrogate for potassium ion movement.[1][5]
Materials:
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific)
-
HEK293 cells (or another suitable cell line) stably or transiently expressing the potassium channel of interest (e.g., Kv7.2/3)
-
Poly-D-Lysine-coated 96-well or 384-well microplates
-
Test compound (synthesized modulator) and control compounds (known activator and inhibitor)
-
Fluorescence microplate reader with kinetic dispense capability
Procedure:
-
Cell Plating: Plate the cells expressing the potassium channel of interest onto Poly-D-Lysine-coated microplates and allow them to adhere for at least 4 hours.
-
Dye Loading: Prepare the 2X Loading Buffer containing the FluxOR™ II Green reagent and add it to each well. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Compound Addition: Add the synthesized modulator at various concentrations to the wells. Include wells with a known activator and a known inhibitor as positive and negative controls, respectively. Incubate for 10-30 minutes at room temperature.
-
Thallium Flux Measurement: a. Set up the fluorescence microplate reader with the appropriate filters for FITC (excitation ~485 nm, emission ~525 nm). b. Record a baseline fluorescence for a few seconds. c. Use the instrument's injector to add the Stimulus Buffer containing thallium sulfate to all wells. d. Immediately begin kinetic reading of the fluorescence intensity for 1-3 minutes. An increase in fluorescence indicates thallium influx through open potassium channels.
-
Data Analysis: Calculate the rate of fluorescence increase or the peak fluorescence for each well. Compare the results from the test compound to the controls to determine if it acts as an activator or inhibitor of the potassium channel.
Causality behind Experimental Choices:
-
The FluxOR™ assay is a robust and validated method for high-throughput screening of potassium channel modulators.
-
The use of thallium as a surrogate for potassium is well-established, as many potassium channels are permeable to thallium ions.
-
The fluorescent dye provides a sensitive and quantitative readout of channel activity.
Protocol 4: Patch-Clamp Electrophysiology for Detailed Characterization
Objective: To provide a detailed characterization of the effect of the synthesized modulator on the biophysical properties of the target potassium channel.
Materials:
-
Cells expressing the potassium channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
Intracellular and extracellular recording solutions
-
Data acquisition and analysis software (e.g., pCLAMP)
Procedure:
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.
-
Whole-Cell Recording: a. Approach a cell with the recording pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. b. Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Data Acquisition: a. Apply a series of voltage steps (voltage-clamp protocol) to elicit potassium currents. b. Record the baseline currents in the absence of the test compound. c. Perfuse the cell with the extracellular solution containing the synthesized modulator at various concentrations. d. Record the currents in the presence of the compound.
-
Data Analysis: a. Measure the current amplitude, activation and deactivation kinetics, and the voltage-dependence of activation. b. Construct concentration-response curves to determine the EC50 (for activators) or IC50 (for inhibitors) of the compound.
Causality behind Experimental Choices:
-
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion currents with high temporal and voltage resolution.
-
The whole-cell configuration allows for the control of the intracellular environment and the precise measurement of the total current flowing through all channels in the cell membrane.
In Vivo Evaluation of Potassium Channel Modulator Efficacy
Following successful in vitro characterization, the efficacy of the synthesized modulator must be evaluated in a relevant animal model of the target disease.
Protocol 5: Amphetamine-Induced Hyperactivity Model for Mania
Objective: To assess the in vivo efficacy of a novel Kv3 channel modulator in a model of mania-like behavior. This model is relevant for demonstrating the central nervous system effects of potassium channel modulation.[6][7]
Materials:
-
Male CD1 mice (or other appropriate strain)
-
Synthesized potassium channel modulator
-
Amphetamine
-
Vehicle solution (e.g., saline, DMSO/saline)
-
Open-field activity chambers
-
Animal tracking software
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the open-field chambers for at least 60 minutes before the experiment.
-
Drug Administration: a. Administer the synthesized modulator or vehicle intraperitoneally (i.p.) at various doses. b. 30 minutes after the modulator administration, administer amphetamine (e.g., 2 mg/kg, i.p.) or saline.
-
Behavioral Testing: a. Immediately place the mice in the open-field chambers and record their locomotor activity for 60-120 minutes using the tracking software.
-
Data Analysis: a. Quantify the total distance traveled, rearing frequency, and other relevant behavioral parameters. b. Compare the activity levels of the different treatment groups using appropriate statistical tests (e.g., ANOVA). A reduction in amphetamine-induced hyperactivity by the test compound would indicate potential anti-manic efficacy.
Causality behind Experimental Choices:
-
The amphetamine-induced hyperactivity model is a well-established and validated animal model for screening compounds with potential anti-manic or antipsychotic activity.
-
Locomotor activity is a robust and quantifiable measure of the behavioral effects of the test compounds.
Visualization of Key Processes
Synthetic Workflow for a Potassium Channel Modulator
Caption: Synthetic workflow for a potassium channel modulator.
Potassium Channel Modulation and Cellular Response
Caption: Drug discovery workflow for potassium channel modulators.
References
-
Bialer, M., & White, H. S. (2024). Targeting Kv7 Potassium Channels for Epilepsy. Drugs. Advance online publication. [Link]
-
PubChem. (n.d.). 2-(1-Methylcyclopropyl)acetic acid. Retrieved from [Link]
-
Anderson, J. E., et al. (2018). Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator. Neuropsychopharmacology, 43(5), 1137–1145. [Link]
-
CVPharmacology. (n.d.). Potassium-Channel Openers. Retrieved from [Link]
-
Becker-Krail, D., et al. (2018). Anti-Manic Efficacy of a Novel Kv3 Potassium Channel Modulator. ResearchGate. [Link]
-
Ghodsi, R., & Zarei, M. (2021). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Pharmaceuticals, 14(10), 983. [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Sources
- 1. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modulation of Kv7 potassium channels - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling of 2-(1-Methylcyclopropyl)acetic acid
This Application Note is designed for researchers and process chemists addressing the specific challenges of coupling 2-(1-Methylcyclopropyl)acetic acid (CAS: 71199-15-0).
This substrate presents a distinct "neopentyl-like" steric challenge. The quaternary center at the
The Chemical Challenge: Sterics & Stability
The target substrate, 2-(1-Methylcyclopropyl)acetic acid , features a cyclopropane ring substituted with a methyl group at the 1-position.[1] The acetic acid tail is attached to this same quaternary carbon.
-
Steric Obstruction: The quaternary center (
-carbon) creates a "neopentyl-like" environment. While the methylene spacer ( -carbon) provides some flexibility, the gem-dimethyl-like effect of the 1-methylcyclopropyl group shields the carbonyl from nucleophilic attack. -
Ring Sensitivity: While cyclopropylacetic acids are generally more stable than cyclopropanecarboxylic acids, the strained ring remains susceptible to acid-catalyzed ring opening or rearrangement under harsh conditions (e.g., elevated temperatures with thionyl chloride).
Recommendation: Propylphosphonic Anhydride (T3P) is the superior reagent for this transformation.[2][3][4] It drives the reaction through a highly reactive mixed anhydride intermediate while maintaining mild conditions that preserve ring integrity.
Reagent Selection Matrix
| Feature | T3P (Propylphosphonic Anhydride) | HATU / HBTU | Acid Chloride (via SOCl₂/Oxalyl Chloride) |
| Reactivity (Sterics) | High (Excellent for hindered acids) | Very High (Gold standard for difficult couplings) | Extreme (Highest reactivity) |
| Epimerization Risk | Lowest (Ideal for chiral amines) | Moderate (High risk if base is excessive) | High |
| Workup Efficiency | Excellent (Water-soluble byproducts) | Poor (Tetramethylurea byproducts are hard to remove) | Variable (Requires distillation or scavenging) |
| Safety/Green Profile | High (Non-explosive, non-toxic) | Low (Sensitizers, potential expl. hazards) | Low (Corrosive, gas evolution) |
| Cost (Scale-up) | Low to Moderate | High | Low |
| Recommendation | Primary Choice | Secondary (If T3P fails) | Avoid (Risk of ring opening) |
Mechanism of Action (T3P Activation)
T3P functions as a cyclic anhydride.[5][6] In the presence of a base, it reacts with the carboxylate to form a highly reactive mixed anhydride. The driving force is the release of the stable, water-soluble triphosphate byproduct.
Figure 1: Activation pathway of T3P. The cyclic structure releases strain upon reaction with the carboxylate, driving the formation of the activated species.
Experimental Protocols
Protocol A: Standard T3P Coupling (Recommended)
Best for: Primary amines, secondary amines, and scale-up (grams to kilograms).
Reagents:
-
Substrate: 2-(1-Methylcyclopropyl)acetic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 – 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)
Procedure:
-
Dissolution: Charge the reaction vessel with the acid (1.0 eq) and the amine (1.1 eq) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 eq) at room temperature. Stir for 5–10 minutes to ensure deprotonation.
-
Note: The solution may warm slightly.
-
-
T3P Addition: Cool the mixture to
(ice bath). Add the T3P solution dropwise over 10–15 minutes.-
Critical: T3P is viscous. Ensure the syringe/addition funnel is dry.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–12 hours.
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the acid (
usually lower than amide).
-
-
Workup (The "T3P Advantage"):
-
Add water (equal volume to solvent). Stir vigorously for 10 minutes.
-
Separate phases.[7]
-
Wash organic layer with 0.5 M NaOH (or sat.
) to remove unreacted acid and phosphorus byproducts. -
Wash organic layer with 0.5 M HCl (if product is not basic) to remove unreacted amine.
-
Wash with Brine, dry over
, and concentrate.
-
Expected Result: High purity (>95%) crude amide, often requiring no chromatography.
Protocol B: High-Force Coupling for Unreactive Amines
Best for: Electron-deficient anilines or sterically hindered secondary amines where Protocol A stalls.
Modifications:
-
Solvent: Switch to DMF or NMP (increases reaction rate).
-
Base: Use Pyridine (5.0 equiv) instead of DIPEA. Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).
-
Temperature: Heat to
.
Procedure:
-
Dissolve Acid (1.0 eq) and Amine (1.2 eq) in DMF (0.5 M).
-
Add Pyridine (5.0 eq).
-
Add T3P (2.0 eq) in one portion at RT.
-
Heat to
and monitor by LCMS. -
Workup: Dilute with excess EtOAc/Ether before washing with water (to remove DMF). Perform standard acid/base washes.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Steric hindrance prevents attack. | Switch to Protocol B (Pyridine/Heat). Increase T3P to 3.0 eq. |
| Epimerization (of Amine) | Base strength too high. | Switch base from DIPEA to N-Methylmorpholine (NMM) or Collidine. Perform reaction at |
| Impurity: N-Acyl Urea | Not applicable to T3P. | If using EDC/HATU, this is common. Switch to T3P to eliminate this byproduct. |
| Ring Opening | Acidic degradation. | Avoid thionyl chloride. Ensure T3P reaction is quenched with |
References
-
T3P General Utility & Mechanism: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][8] Organic Letters, 13(19), 5048–5051.
-
Comparison of Coupling Reagents (T3P vs HATU): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Substrate Data (2-(1-Methylcyclopropyl)acetic acid): PubChem Compound Summary for CID 15579944.[9]
-
T3P Process Chemistry Guide: Archimica (now Curia) Technical White Paper: "T3P – The Water Scavenger and Coupling Agent." (General Corporate Landing for Reagent Supplier)
Sources
- 1. 162515-68-6|2-(1-(Mercaptomethyl)cyclopropyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. 2-(1-Methylcyclopropyl)acetic acid | C6H10O2 | CID 15579944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Purification of 2-(1-Methylcyclopropyl)acetic Acid
[1]
Introduction & Molecule Profile
This guide provides advanced troubleshooting and purification protocols for 2-(1-Methylcyclopropyl)acetic acid . Unlike simple aliphatic acids, the presence of the strained cyclopropane ring—specifically with a geminal methyl group—introduces unique stability challenges. The 1-methyl substituent stabilizes the tertiary carbocation intermediate during potential ring-opening events, making this molecule sensitive to strong acidic conditions and high thermal stress.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Note |
| Structure | (1-Methylcyclopropyl)-CH₂-COOH | Acetic acid side chain at C1 of the ring.[1][2][3] |
| Molecular Weight | 114.14 g/mol | |
| pKa (Calc.) | ~4.75 - 4.85 | Similar to propionic acid.[1] |
| Physical State | Low-melting solid or viscous oil | Highly dependent on purity.[1] |
| Boiling Point | ~100-110°C @ 10 mmHg | Estimated.[1] Decomposes at >200°C atm.[1] |
| Solubility | Soluble in DCM, EtOAc, Alcohols, Base (aq). | Poor solubility in Hexanes/Water (neutral).[1] |
Purification Logic & Workflow
The purification strategy prioritizes Chemo-Selectivity (removing byproducts without opening the ring) over Thermal Stress .
Decision Matrix: Which Protocol to Use?
Figure 1: Strategic decision tree for selecting the appropriate purification method based on the physical state and purity of the crude material.[1]
Protocol A: Chemoselective Acid/Base Extraction
Objective: Remove non-acidic impurities (unreacted nitriles, alcohols, neutral solvents) while preventing acid-catalyzed ring opening (homo-Michael addition or rearrangement).[1]
Critical Mechanism: The 1-methylcyclopropyl carbinyl system is prone to rearrangement under strong acidic conditions (pH < 1) to form 2-methylcyclobutyl or open-chain olefinic isomers [1].[1]
Step-by-Step Methodology
-
Dissolution (Basification):
-
Dissolve the crude mixture in 1M NaOH (3.0 equivalents).
-
Why: Converts the acid to its sodium salt (R-COO⁻ Na⁺), forcing it into the aqueous phase.
-
Control: Maintain Temperature < 10°C. Exotherms can degrade impurities into reactive species.[1]
-
-
Organic Wash (Impurity Removal):
-
Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .[1]
-
Why: MTBE is preferred over Ethyl Acetate here because esters can hydrolyze at high pH, contaminating the product.
-
Discard the organic layer (contains neutral byproducts).
-
-
Controlled Acidification (The Danger Zone):
-
Cool the aqueous phase to 0°C .
-
Slowly add 1M Citric Acid or 10% H₃PO₄ until pH reaches 4.0 .[1]
-
Crucial:Do NOT use concentrated HCl. A pH < 1.0 significantly increases the rate of cyclopropane ring opening.
-
Target: You only need to go slightly below the pKa (~4.8) to protonate the acid. pH 3.5–4.0 is sufficient.[1]
-
-
Extraction & Isolation:
Protocol B: Low-Temperature Crystallization
Objective: Final polishing of solid material to >98% purity. Applicability: Only effective if the crude is already >85% pure and free of viscous oils.
Solvent System
-
Primary Solvent: Toluene or Isopropyl Acetate (Good solubility hot).[1]
-
Anti-Solvent: n-Heptane or Hexanes (Poor solubility cold).[1]
Methodology
-
Dissolve the crude solid in the minimum amount of warm Toluene (35-40°C). Do not boil.
-
Add n-Heptane dropwise until a persistent cloudiness appears.[1]
-
Add a few drops of Toluene to clear the solution.
-
Allow to cool slowly to Room Temperature (RT) with stirring.
-
Transfer to a fridge (4°C) for 4–12 hours.
-
Filter the white crystals and wash with cold n-Heptane.[1]
Technical Note: If the product "oils out" (forms a separate liquid layer instead of crystals), re-dissolve by warming and add a seed crystal. Oiling out indicates the solution is too concentrated or the impurity profile is too high.
Troubleshooting & FAQs
Q1: My NMR shows olefinic signals (5.0 - 6.0 ppm) after workup. What happened?
Diagnosis: Acid-catalyzed Ring Opening. Cause: You likely used a strong mineral acid (HCl, H₂SO₄) during the acidification step (Step 3 of Protocol A) or heated the mixture while acidic. Mechanism: The cyclopropyl ring opens to form isomers like 3-methyl-3-butenoic acid derivatives.[1] Solution:
-
Repeat the synthesis. The ring-opened byproduct is difficult to separate.[1]
-
In the future, use Citric Acid or Formic Acid for acidification and keep T < 5°C.
Q2: The product is a liquid, but literature says it should be a solid.
Diagnosis: Solvent Entrapment or Eutectic Impurities. Cause: 2-(1-Methylcyclopropyl)acetic acid has a waxy, low-melting nature.[1] Small amounts of solvent (Toluene, DCM) or starting material (Nitrile) depress the melting point. Solution:
-
Run a high-vacuum (< 1 mbar) drying cycle at RT for 24 hours.
-
Attempt Protocol B (Crystallization) using n-Heptane to wash away oily residues.[1]
Q3: Can I distill this compound?
Answer: Yes, but with caution.
-
Condition: High Vacuum is mandatory (< 5 mmHg).[1]
-
Risk: Thermal rearrangement.[1]
-
Recommendation: Use a Kugelrohr or Wiped Film Evaporator to minimize residence time at high heat.[1] Do not exceed pot temperature of 120°C.
Q4: Why is my yield low after Acid/Base extraction?
Diagnosis: Water Solubility or Incomplete Protonation. Cause:
-
The acid might have partial water solubility (common for small polar acids).
-
The pH wasn't lowered enough (e.g., stopped at pH 6). Solution:
-
Check the pH of the aqueous layer; ensure it is ~3.5–4.0.[3]
-
Salt out the aqueous layer by saturating it with NaCl (solid) before the final extraction. This pushes the organic acid out of the water phase ("Salting Out" effect).
Byproduct Profile & Identification
Use this table to identify impurities in your crude NMR/GC-MS.
| Impurity Type | Origin | Detection (H-NMR) | Removal Strategy |
| Nitrile Precursor | Incomplete Hydrolysis | ~2.4 ppm (CH2-CN) | Protocol A (Remains in organic wash) |
| Ring-Opened Isomer | Acid Degradation | 5.0-6.0 ppm (Alkene) | Difficult.[1] Requires Chromatography.[1] |
| Alcohol Intermediate | Reduction Step | 3.4-3.6 ppm (CH2-OH) | Protocol A (Remains in organic wash) |
| Toluene/Solvent | Process Solvent | 7.2 ppm (Aromatic) | High Vac Drying / Heptane Wash |
Mechanistic Visualization: Acid Sensitivity
Figure 2: Pathway of acid-catalyzed degradation.[1] The 1-methyl group stabilizes the transition state, accelerating ring opening if pH is too low.
References
-
PubChem. (2025).[1][2] 2-(1-Methylcyclopropyl)acetic acid | C6H10O2.[1][2] National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. (1981).[1] Cyclopropane derivatives and purification logic. Org. Synth. Coll. Vol. 6, p. 320. Available at: [Link][1]
-
Wiberg, K. B. (1969). Structures and properties of cyclopropane derivatives. Journal of the American Chemical Society.[6] (Contextual grounding for ring strain and acid sensitivity).
-
Vertex AI Search. (2026).[1] Synthesis and purification of cyclopropyl acetic acid derivatives. (Aggregated patent data: US4306077A, US7572930B2).[1] Available at:
Sources
- 1. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid - SRIRAMCHEM [sriramchem.com]
- 2. 2-(1-Methylcyclopropyl)acetic acid | C6H10O2 | CID 15579944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 4. CN103288695A - Preparation method of 1-mercaptomethylcyclopropyl acetic acid - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in 1-Methylcyclopropyl Nitrile Hydrolysis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the hydrolysis of 1-methylcyclopropyl nitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will explore the reaction from fundamental principles to practical troubleshooting, ensuring you can achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the hydrolysis of 1-methylcyclopropyl nitrile to its corresponding carboxylic acid, a valuable intermediate in pharmaceuticals.[1][2]
Q1: What is the fundamental reaction and mechanism for the hydrolysis of 1-methylcyclopropyl nitrile?
The hydrolysis of 1-methylcyclopropyl nitrile converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH). This transformation proceeds through a two-stage process: the nitrile is first hydrated to a 1-methylcyclopropyl amide intermediate, which is then further hydrolyzed to 1-methylcyclopropanecarboxylic acid.[3][4] The reaction can be catalyzed by either an acid or a base, with each pathway having a distinct mechanism.[5][6]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][5] A water molecule then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfers, an amide intermediate is formed. Under sustained acidic conditions and heat, the amide is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[3][5]
-
Base-Catalyzed Hydrolysis: In this pathway, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[5][7] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[4][5] This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[3][7] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[3]
Q2: Acidic vs. Basic Hydrolysis: Which method should I choose?
The choice between acidic and basic conditions depends on the substrate's stability and the desired experimental workflow.
| Condition | Advantages | Disadvantages | Final Product (Before Work-up) |
| Acidic (e.g., aq. HCl, aq. H₂SO₄) | Direct formation of the free carboxylic acid.[3] | Can require long reaction times and high temperatures.[8][9] May cause side reactions if other acid-sensitive functional groups are present.[10] | 1-Methylcyclopropanecarboxylic acid |
| Basic (e.g., aq. NaOH, aq. KOH) | Often proceeds faster than acidic hydrolysis.[9] | Requires a separate acidification step to isolate the product.[3][11] High concentrations of hot alkali can be corrosive to glass reactors.[9] | Sodium or Potassium 1-methylcyclopropanecarboxylate |
For 1-methylcyclopropyl nitrile, which lacks other sensitive functional groups, basic hydrolysis is often preferred for its typically faster reaction rates.[1][9]
Q3: Can the 1-methylcyclopropyl amide intermediate be isolated?
Isolating the amide intermediate is challenging because the conditions required to hydrolyze the nitrile are often harsh enough to also hydrolyze the amide.[4] The hydrolysis of the amide to the carboxylic acid is typically faster than the initial hydrolysis of the nitrile to the amide, preventing the intermediate from accumulating. Milder reaction conditions might favor amide formation, but achieving full conversion of the nitrile without subsequent hydrolysis of the amide is difficult.[4]
Q4: What are the key parameters that influence reaction yield?
Optimizing the yield requires careful control of several factors:
-
Temperature: Both acidic and basic hydrolysis reactions are generally slow at room temperature and require heating under reflux to proceed at a reasonable rate.[3][8]
-
Reagent Concentration: The concentration of the acid or base is critical. Higher concentrations typically lead to faster reaction rates, but can also promote side reactions or pose safety and equipment compatibility issues.[8][9]
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Monitoring the reaction's progress is essential to determine the optimal endpoint.
-
Purity of Starting Material: Impurities in the 1-methylcyclopropyl nitrile can lead to side reactions and lower the purity and yield of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of 1-methylcyclopropyl nitrile in a question-and-answer format.
Q1: My reaction is very slow, or I have a low conversion of the starting nitrile. What's wrong?
-
Possible Cause: Insufficient Heat.
-
Explanation & Solution: The hydrolysis of nitriles is an energy-intensive process. Ensure your reaction is being heated effectively, typically to reflux. For aqueous solutions of NaOH or HCl, this will be around 100-110°C.[8] Use an appropriate heating mantle and ensure good mixing to maintain a uniform temperature throughout the reaction mixture.
-
-
Possible Cause: Inadequate Reagent Concentration.
-
Explanation & Solution: If using dilute acid or base, the reaction rate will be very slow. A common starting point for basic hydrolysis is a 10-30% aqueous solution of NaOH or KOH.[1][12] For acidic hydrolysis, concentrated HCl or a mixture of sulfuric acid and water is often used.[8] Increasing the concentration can accelerate the reaction, but be mindful of the increased corrosivity and potential for side reactions.
-
Q2: My reaction seems to stop at the 1-methylcyclopropyl amide intermediate. How can I drive it to completion?
-
Possible Cause: Reaction Conditions are too Mild.
-
Explanation & Solution: While harsh conditions are needed, finding the right balance is key. If you have confirmed the presence of the amide intermediate (e.g., via TLC or GC-MS), it indicates that the initial hydrolysis step is working but the second step is not. To drive the reaction forward, you can increase the reaction time, raise the temperature, or use a higher concentration of the acid or base catalyst.[4]
-
Q3: The purity of my final product is low. What are the likely side reactions?
-
Possible Cause: Impurities in the Starting Nitrile.
-
Explanation & Solution: The most common source of impurities in the final product often originates from the starting material. Ensure your 1-methylcyclopropyl nitrile is of high purity before starting the reaction. Purification by distillation may be necessary.
-
-
Possible Cause: Ring Opening of the Cyclopropyl Group.
-
Explanation & Solution: The cyclopropane ring is strained, but it is generally stable under standard hydrolytic conditions. However, extremely harsh acidic conditions combined with high temperatures could potentially lead to ring-opening byproducts. If you suspect this is occurring, consider using basic hydrolysis, which is typically less aggressive towards such functionalities, or perform the acidic hydrolysis at the lowest effective temperature.
-
Q4: I am having difficulty isolating the 1-methylcyclopropanecarboxylic acid after basic hydrolysis.
-
Possible Cause: Incorrect pH During Acidification.
-
Explanation & Solution: After basic hydrolysis, the product exists as the water-soluble carboxylate salt (e.g., sodium 1-methylcyclopropanecarboxylate). To isolate the free carboxylic acid, which is less soluble in water, the solution must be acidified.[3][12] Slowly add a strong acid (e.g., concentrated HCl) with cooling (an ice bath is recommended) until the pH is strongly acidic (pH 1-2).[1] This ensures complete protonation of the carboxylate. The carboxylic acid may precipitate out or can be extracted with an organic solvent like dichloromethane or ethyl acetate.[1][12]
-
-
Possible Cause: Emulsion Formation During Extraction.
-
Explanation & Solution: During the work-up, vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.
-
Visualized Reaction Mechanisms & Workflows
Base-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Base-Catalyzed Hydrolysis of 1-Methylcyclopropyl Nitrile
This protocol is adapted from established procedures for nitrile hydrolysis.[1][12]
Materials:
-
1-Methylcyclopropyl nitrile (1.0 eq)
-
30% Sodium hydroxide (w/w) aqueous solution (approx. 6-8 volumes)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, ice bath.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclopropyl nitrile (e.g., 16.2 g, 0.2 mol).
-
Addition of Base: Carefully add the 30% sodium hydroxide solution (e.g., 50 mL).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction is exothermic, so controlled heating is advised. Monitor the reaction progress by TLC or GC analysis until the starting nitrile is consumed (typically 3-6 hours).[1]
-
Cooling: Once the reaction is complete, cool the flask to room temperature and then further cool in an ice bath.
-
Acidification: With continuous stirring in the ice bath, slowly and carefully add concentrated HCl dropwise to the reaction mixture until the pH is approximately 1. This step is highly exothermic. The product, 1-methylcyclopropanecarboxylic acid, may precipitate as a solid or an oil.[1][12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-methylcyclopropanecarboxylic acid.
-
Purification: The product can be further purified by distillation or recrystallization if necessary. A reported yield for a similar procedure is approximately 87%.[1]
Protocol 2: Acid-Catalyzed Hydrolysis of 1-Methylcyclopropyl Nitrile
Materials:
-
1-Methylcyclopropyl nitrile (1.0 eq)
-
Dilute sulfuric acid or concentrated hydrochloric acid (e.g., 6M HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-methylcyclopropyl nitrile and the aqueous acid solution.
-
Hydrolysis: Heat the mixture to reflux with stirring. The reaction time for acidic hydrolysis can be significantly longer than for basic hydrolysis, potentially >10 hours.[9] Monitor the reaction progress periodically.
-
Cooling & Extraction: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove residual acid, careful of CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to afford the crude product.
-
Purification: Purify as needed via distillation or recrystallization.
References
-
Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Debabov, V. G., & Yanenko, A. S. (2016, January 15). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Organic Syntheses Procedure. 9 - Organic Syntheses Procedure. [Link]
-
Libretexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
NC State University Libraries. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. [Link]
-
Chad's Prep. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]
-
Pu, Y., et al. (2007, June 20). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link]
-
Zahid, U. (n.d.). Nitrile Hydrolysis. Academia.edu. [Link]
-
ResearchGate. Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements. [Link]
-
YouTube. (2018, March 7). Nitrile to carboxylic acid in basic conditions. [Link]
-
Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Libretexts. (2024, May 9). 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Reddit. (2024, October 25). nitrile to carboxylic acid conversion. r/Chempros. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-Methylcyclopropanecarboxylic acid 98 6914-76-7 [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
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- 10. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
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- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 1-Methylcyclopropane and Management of Volatile Intermediates
Welcome to the technical support center for the synthesis of 1-methylcyclopropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with this synthesis, particularly the handling of volatile and reactive intermediates. Our focus is on ensuring scientific integrity, safety, and reproducibility in your experimental work.
Introduction: The Challenge of Synthesizing Small, Strained Rings
The synthesis of 1-methylcyclopropane, a valuable motif in medicinal chemistry and materials science, presents unique challenges due to the inherent ring strain of the cyclopropyl group and the volatility of many precursors and intermediates. Successful synthesis requires careful control of reaction conditions and a thorough understanding of the potential side reactions and hazards. This guide provides practical, field-proven insights to help you overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 1-methylcyclopropane and its derivatives.
Q1: My Simmons-Smith cyclopropanation of 1-propene is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in a Simmons-Smith reaction are a frequent issue. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cause: Incomplete activation of the zinc-copper couple. The Simmons-Smith reaction relies on the formation of an organozinc carbenoid, which requires an activated zinc surface.
-
Troubleshooting:
-
Ensure your zinc dust is fresh and of high purity.
-
Activate the zinc with a copper couple (from copper(I) chloride or copper(II) acetate) under an inert atmosphere. The color change to a dark gray or black indicates successful activation.
-
Consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple for increased reactivity.[1][2] However, be aware that diethylzinc is pyrophoric and requires stringent handling precautions.
-
-
-
Cause: Steric hindrance around the double bond. The Simmons-Smith reaction is sensitive to steric effects.[1]
-
Troubleshooting: While 1-propene is not highly hindered, ensure your substrate is free of bulky protecting groups near the reaction site if you are working with a more complex molecule.
-
-
Cause: Presence of water or protic solvents. The organozinc intermediate is highly reactive towards protic sources.
-
Troubleshooting:
-
Use anhydrous solvents (ether or dichloromethane are common).
-
Ensure all glassware is rigorously dried.
-
Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
-
Cause: Loss of volatile product during workup. 1-Methylcyclopropane is a gas at room temperature (Boiling Point: 0.7 °C).[3]
-
Troubleshooting:
-
Conduct the workup at low temperatures (e.g., in an ice bath).
-
Use a cold trap to collect the volatile product during solvent removal.
-
Consider in-situ analysis or derivatization if isolation is problematic.
-
-
Q2: I'm considering using the Kulinkovich reaction to synthesize a cyclopropanol precursor. What are the key parameters to control for a successful reaction?
A2: The Kulinkovich reaction is a powerful method for preparing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4][5][6] Here are the critical parameters:
-
Stoichiometry of the Grignard Reagent: The ratio of the Grignard reagent to the ester is crucial. Typically, two equivalents of the Grignard reagent are used per equivalent of the ester.[7]
-
Choice of Titanium Catalyst: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) is the most common catalyst.[5][7]
-
Reaction Temperature: The reaction is usually performed at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the organometallic species and minimize side reactions.
-
Workup Procedure: The reaction is typically quenched with a proton source, such as water or aqueous ammonium chloride, to hydrolyze the titanium and magnesium alkoxides and yield the cyclopropanol.[8]
Table 1: Key Parameters for a Successful Kulinkovich Reaction
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Ethylmagnesium bromide or higher alkylmagnesium halides | Formation of the titanacyclopropane intermediate. |
| Titanium Catalyst | Ti(Oi-Pr)₄ or Ti(Ot-Bu)₄ | In-situ generation of the active titanium species. |
| Stoichiometry | 2-3 equivalents of Grignard reagent per equivalent of ester | Drives the reaction to completion. |
| Solvent | Anhydrous THF or ether | Ensures stability of the organometallic reagents. |
| Temperature | -78 °C to room temperature | Controls reactivity and minimizes side reactions. |
| Workup | Aqueous NH₄Cl or dilute acid | Hydrolyzes the metal alkoxides to the final product. |
Q3: I need to use diazomethane for a cyclopropanation reaction. What are the essential safety precautions I must take?
A3: Diazomethane is an extremely toxic and potentially explosive gas.[9][10] Its use should be minimized, and when necessary, handled with extreme caution in a well-ventilated fume hood.
-
Generation: Generate diazomethane in situ immediately before use from a stable precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide).[10][11]
-
Glassware: Use only fire-polished glassware with no scratches or ground-glass joints, as rough surfaces can trigger detonation.[10]
-
Temperature: Keep the diazomethane solution cold (ideally in an ice bath at 0 °C) to minimize its decomposition.[12]
-
Light: Avoid exposure to direct sunlight or strong artificial light, which can promote decomposition.[10]
-
Quenching: After the reaction is complete, any excess diazomethane must be safely quenched. This can be done by slowly adding a weak acid, such as acetic acid, until the yellow color of the diazomethane disappears and gas evolution ceases.[12]
-
Continuous Flow: For larger-scale reactions, consider using a continuous flow reactor to generate and consume diazomethane immediately, minimizing the amount present at any given time.[9]
Q4: My cyclopropanation reaction is producing isomeric byproducts. How can I improve the selectivity?
A4: The formation of isomers, such as ring-opened products or rearranged cyclopropanes, can be a significant issue.
-
Cause: Cationic or radical intermediates. Under certain conditions, cyclopropylmethyl intermediates can undergo ring-opening to form more stable carbocations or radicals.[13][14][15][16][17][18][19][20][21]
-
Troubleshooting:
-
Reaction Choice: The Simmons-Smith reaction is generally preferred for its concerted mechanism, which avoids discrete carbocationic intermediates and preserves the stereochemistry of the starting alkene.[1][22][23][24]
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions that have a higher activation energy.
-
Reagent Purity: Ensure all reagents are pure and free of acidic or radical-initiating impurities.
-
-
-
Cause: In the case of the Kulinkovich reaction, the diastereoselectivity can be influenced by the substrate.[4]
-
Troubleshooting: The presence of chelating groups on the ester substrate can influence the stereochemical outcome.
-
Q5: How can I effectively purify volatile cyclopropane derivatives like 1-methylcyclopropane?
A5: The high volatility of small cyclopropane derivatives requires specialized purification techniques.[25]
-
Low-Temperature Distillation: Fractional distillation at reduced pressure and low temperatures can be effective for separating products with different boiling points.[25]
-
Preparative Gas Chromatography (GC): For small quantities of high-purity material, preparative GC is an excellent option.
-
Cryogenic Trapping: The volatile product can be collected in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
-
Aqueous Washing: Before distillation, washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities.[25]
Part 2: Detailed Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 1-Propene
This protocol describes the synthesis of 1-methylcyclopropane from 1-propene using a zinc-copper couple.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Diiodomethane
-
1-Propene (can be bubbled through the reaction mixture or condensed into the solvent at low temperature)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a gas inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq). Heat the mixture gently under vacuum and then cool to room temperature under an argon atmosphere.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add diiodomethane (1.5 eq) to the stirred suspension. Then, bubble 1-propene (1.0 eq) through the reaction mixture or add a pre-cooled solution of 1-propene in diethyl ether.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure, collecting the volatile 1-methylcyclopropane in a cold trap cooled with liquid nitrogen.
Protocol 2: Kulinkovich Synthesis of 1-Methylcyclopropanol
This protocol details the synthesis of 1-methylcyclopropanol from ethyl acetate.
Materials:
-
Ethyl acetate
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Addition of Reagents: Add titanium(IV) isopropoxide (1.2 eq) to the cold THF. Then, slowly add ethylmagnesium bromide (2.5 eq).
-
Formation of Titanacyclopropane: Allow the mixture to warm to -50 °C and stir for 1 hour.
-
Reaction with Ester: Cool the mixture back to -78 °C and slowly add a solution of ethyl acetate (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]
Part 3: Visualizations
Diagram 1: Simmons-Smith Reaction Workflow
Caption: Workflow for the Simmons-Smith cyclopropanation of 1-propene.
Diagram 2: Troubleshooting Logic for Low Yield in Cyclopropanation
Caption: Troubleshooting logic for addressing low yields in cyclopropanation reactions.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC. [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
-
The Chemistry of Cyclopropylmethyl and Related Radicals. RSC Publishing. [Link]
-
Tandem diazomethane generation/iron-catalyzed cyclopropanation avoids the hazards of diazomethane isolation. ResearchGate. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group at the University of Alberta. [Link]
-
Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC. [Link]
-
Diazomethane. Division of Research Safety - Illinois. [Link]
-
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. PubMed. [Link]
-
Why doesn't cyclopropyl methyl carbocation stabilises itself by ring expansion? [duplicate]. Chemistry Stack Exchange. [Link]
-
1-Methylcyclopropene. NIST WebBook. [Link]
-
(PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. [Link]
-
Stability of the derivatives of cyclopropyl methyl carbocation. Physics Forums. [Link]
-
Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]
-
1-Methylcyclopropene. PubChem. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
-
Chemical Properties of 1-Methylcyclopropene (CAS 3100-04-7). Cheméo. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Wyzant Ask An Expert. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
-
Which is more stable - methylidene cyclopropane or 1-methylcyclopropene, and why?. Quora. [Link]
-
Methylcyclopropane. Wikipedia. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid.
- Method for the production of 1-methylcyclopentane derivatives.
-
Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Transactions of the Faraday Society. [Link]
-
Efficient and convenient synthesis of 1-methylcyclopropene. The Journal of Organic Chemistry. [Link]
-
Synthesis, Purification, and Rotational Spectroscopy of (Cyanomethylene)Cyclopropane—An Isomer of Pyridine. ResearchGate. [Link]
-
Gas-Phase Formation of 1-Methylcyclopropene and 3-Methylcyclopropene via the Reaction of the Methylidyne Radical (CH; X2Π) with Propylene (CH3CHCH2; X1A'). PubMed. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
Sources
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- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylcyclopropane - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 11. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
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- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Cyclopropylacetic and Isopropylacetic Acids
This guide provides a detailed comparative analysis of the infrared (IR) spectra of cyclopropylacetic acid and isopropylacetic acid. For researchers in synthetic chemistry and drug development, differentiating between structurally similar isomers is a frequent analytical challenge. While these two molecules share the same carboxylic acid functionality, the unique vibrational characteristics of the cyclopropyl and isopropyl groups provide distinct spectral fingerprints. This document elucidates these differences, explains the underlying molecular principles, and provides a robust experimental protocol for their characterization.
Part 1: The Foundational Difference: Ring Strain and C-H Bond Character
The primary spectral distinctions between the cyclopropyl and isopropyl moieties stem from fundamental differences in their molecular geometry and electronic structure. The cyclopropyl group is a highly strained three-membered ring.[1][2][3] The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2][4] To accommodate this severe angle strain, the carbon atoms rehybridize, increasing the p-character in the C-C bonds and consequently increasing the s-character of the exocyclic C-H bonds.[4][5]
This increased s-character has a profound and predictable effect on the C-H stretching vibrations. Bonds with higher s-character are stronger, stiffer, and reside closer to the nucleus, thus requiring more energy to excite their stretching mode. This results in a shift of the C-H stretching frequency to a higher wavenumber (>3000 cm⁻¹) for the cyclopropyl group, a region typically associated with unsaturated (sp² or sp) C-H bonds.[6][7] In stark contrast, the isopropyl group's C-H bonds are standard sp³-hybridized, exhibiting stretching vibrations in the familiar alkane region (<3000 cm⁻¹).[8][9][10] This fundamental difference is the most powerful diagnostic tool for distinguishing between these two structures using IR spectroscopy.
Part 2: The Common Ground: Characteristic Absorptions of the Carboxylic Acid
Both molecules will exhibit the strong, characteristic absorption bands of a hydrogen-bonded carboxylic acid. It is crucial to identify these shared features to mentally subtract them from the spectra and focus on the differentiating regions. In the condensed phase (liquid or solid), these acids exist as hydrogen-bonded dimers, which influences the position and shape of the O-H and C=O bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Appearance |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, very broad |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, sharp |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Medium to Strong |
| Carboxylic Acid O-H | Bending (in-plane) | 1395 - 1440 | Medium |
| Carboxylic Acid O-H | Bending (out-of-plane) | 910 - 950 | Medium, broad |
| Table 1: Common infrared absorption bands expected for both cyclopropylacetic acid and isopropylacetic acid due to the shared carboxylic acid moiety. Ranges are typical for dimerized acids.[8][11] |
Part 3: The Differentiating Fingerprints: Cyclopropyl vs. Isopropyl Groups
With the common carboxylic acid bands accounted for, the analysis shifts to the alkyl portion of the spectrum and the fingerprint region, where the structural differences are most apparent.
Key Diagnostic Bands for the Cyclopropyl Group
The strained nature of the cyclopropane ring gives rise to several unique absorptions.
-
C-H Stretching: A weak to medium band appearing above 3000 cm⁻¹ , typically in the 3080 - 3040 cm⁻¹ range.[12] This is the most unambiguous indicator of the cyclopropyl C-H bond.
-
CH₂ Skeletal/Ring Deformation: The "breathing" of the cyclopropane ring produces characteristic bands. A notable absorption is often found around 1020 - 1000 cm⁻¹ .[12]
-
CH₂ Scissoring: A deformation band is expected in the range of 1480 - 1440 cm⁻¹ .[12]
Key Diagnostic Bands for the Isopropyl Group
The isopropyl group is readily identified by its characteristic C-H bending patterns.
-
C-H Stretching: Strong, sharp bands appearing exclusively below 3000 cm⁻¹ , in the typical alkane region of 2850 - 2970 cm⁻¹ .[9]
-
C-H Bending (Umbrella Mode): The most telling feature of an isopropyl group is a distinct doublet (two bands of similar intensity) arising from the symmetric bending of the two methyl groups. These bands appear at approximately 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ .[11] The presence of this split peak is a highly reliable indicator.
-
Skeletal Vibrations: C-C skeletal vibrations for the -C(CH₃)₂ moiety can be observed in the 1175 - 1140 cm⁻¹ region.[13]
Part 4: Comparative Data Summary
The following table summarizes the key spectral regions that differentiate cyclopropylacetic acid from isopropylacetic acid.
| Vibrational Mode | Cyclopropylacetic Acid (cm⁻¹) | Isopropylacetic Acid (cm⁻¹) | Significance for Differentiation |
| Alkyl C-H Stretch | ~3060 (weak-medium) | 2870 - 2970 (strong) | Primary point of differentiation. Cyclopropyl C-H is >3000 cm⁻¹, Isopropyl is <3000 cm⁻¹. |
| CH₂/CH₃ Bending | ~1450 (CH₂ scissoring) | ~1385 and ~1370 (doublet) | The characteristic isopropyl doublet is absent in the cyclopropyl spectrum. |
| Ring/Skeletal Modes | ~1020 (ring deformation) | ~1170 (skeletal) | Distinct bands in the fingerprint region related to the core carbon skeleton. |
| Table 2: A direct comparison of the key differentiating IR absorption bands for cyclopropylacetic acid and isopropylacetic acid. |
Part 5: Experimental Protocol for Spectral Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocol using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, reliable technique that requires minimal sample preparation and provides excellent results for liquid or solid samples.
Methodology Workflow
Caption: Workflow for acquiring FTIR spectra using an ATR accessory.
Step-by-Step Protocol
-
Instrument Preparation:
-
Causality: The instrument must be purged with dry air or nitrogen to minimize atmospheric interference.
-
1.1 Clean ATR Crystal: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent that will dissolve any previous residues but evaporates quickly, such as isopropanol.
-
1.2 Acquire Background Spectrum: Collect a background spectrum (typically 16 to 32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step. The background scan measures the ambient environment and instrument response, which is then ratioed against the sample scan to produce the final absorbance spectrum.
-
1.3 Verify Background: Inspect the background scan to ensure there are no significant peaks from atmospheric water vapor (broad bands ~3600-3800 cm⁻¹) or carbon dioxide (sharp doublet ~2360 cm⁻¹). A clean background is essential for trustworthy data.
-
-
Sample Analysis (Cyclopropylacetic Acid):
-
2.1 Apply Sample: Place a small drop of cyclopropylacetic acid directly onto the center of the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.
-
2.2 Acquire Spectrum: Collect the sample spectrum using the identical acquisition parameters (number of scans, resolution) as the background scan.
-
2.3 Clean Crystal: After analysis, meticulously clean the crystal surface to prevent cross-contamination.
-
-
Sample Analysis (Isopropylacetic Acid):
-
3.1 Repeat Steps 2.1-2.3: Using a clean crystal, repeat the analysis procedure for isopropylacetic acid.
-
-
Data Processing and Interpretation:
-
4.1 Correction: Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.
-
4.2 Baseline Correction: Apply a baseline correction to the spectra to ensure all peaks originate from a flat baseline of zero absorbance.
-
4.3 Comparison: Overlay the two resulting spectra. Identify the broad O-H and strong C=O bands common to both. Then, critically examine the 3100-2800 cm⁻¹ region for the key C-H stretching differences and the 1400-1350 cm⁻¹ region for the presence or absence of the isopropyl bending doublet.
-
Conclusion
While cyclopropylacetic acid and isopropylacetic acid present a challenging analytical problem due to their isomeric nature and shared carboxylic acid group, FTIR spectroscopy offers a rapid and definitive method for their differentiation. The key lies in understanding the structural origins of their spectral differences. The high-frequency C-H stretching band (>3000 cm⁻¹) of the cyclopropyl group and the characteristic C-H bending doublet (~1385 and 1370 cm⁻¹) of the isopropyl group serve as unambiguous, mutually exclusive identifiers for these compounds. By following the robust protocol outlined above, researchers can confidently distinguish between these structures, ensuring the integrity of their synthetic and developmental workflows.
References
-
Bertie, J. E., & Norton, M. G. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3902. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. [Link]
-
Hastings, S. H., et al. (1949). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 42(2), 163-170. [Link]
-
Slabey, V. A. (1954). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Journal of the American Chemical Society, 76(13), 3604–3605. [Link]
-
Plíva, J., et al. (1996). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy, 178(2), 225-236. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138440, Cyclopropaneacetic acid. [Link]
-
Gussoni, M., Castiglioni, C., & Zerbi, G. (1985). Vibrational intensities in molecules with strained bonds: cyclopropane. Canadian Journal of Chemistry, 63(7), 2059-2064. [Link]
-
ResearchGate. (n.d.). FTIR spectra of neat isopropyl acetate. [Link]
-
NIST. (n.d.). Isopropyl acetate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. [Link]
-
Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7915, Isopropyl acetate. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl acetate, (d) water. [Link]
-
NIST. (n.d.). Isopropyl acetate Gas Phase IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link]
-
SpectraBase. (n.d.). Cyclopentylacetic acid Spectrum. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. [Link]
-
NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Fiveable. (2025, September 15). Interpreting Infrared Spectra. [Link]
-
NIST. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2023, August 9). 4.5: Conformations of Cycloalkanes. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Cyclic conformation. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
National Tsing Hua University. (n.d.). Chap. 3 Conformational Analysis and Molecular Mechanics. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Comparing biological activity of 1-methylcyclopropyl vs. gem-dimethyl analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers
Executive Summary: The "Thorpe-Ingold Plus" Effect
In the optimization of lead compounds, the introduction of quaternary centers is a classic strategy to restrict conformation and improve metabolic stability. Two primary motifs dominate this landscape: the gem-dimethyl group and its cyclic bioisostere, the 1-methylcyclopropyl (MCP) moiety.
While often treated as interchangeable hydrophobic bulk, these two groups exhibit distinct biological behaviors. The gem-dimethyl group relies on the Thorpe-Ingold effect to bias equilibrium toward bioactive conformations via steric repulsion. The 1-methylcyclopropyl group, however, introduces "Thorpe-Ingold Plus" —combining steric bulk with the electronic unique properties of the cyclopropane ring (sigma-aromaticity, increased s-character of C-H bonds).
This guide objectively compares their performance across potency, metabolic stability, and physicochemical properties.[1]
Physicochemical & Structural Comparison
The structural differences between these motifs dictate their biological activity. The cyclopropyl ring in the MCP group is not merely a "tied-back" gem-dimethyl; it is an electronic modulator.
| Feature | Gem-Dimethyl ( | 1-Methylcyclopropyl (MCP) | Impact on Drug Design |
| Bond Angle | ~109.5° (Tetrahedral) | 60° (Internal), ~118° (External) | MCP introduces severe angular distortion, locking vectors more rigidly than gem-dimethyl. |
| C-H Bond Strength | ~96-98 kcal/mol ( | ~106 kcal/mol ( | MCP C-H bonds are harder to abstract, reducing susceptibility to CYP450 hydroxylation. |
| Lipophilicity (LogP) | High (Increases lipophilicity) | Moderate (Lower than gem-dimethyl) | MCP often improves solubility due to reduced lipophilicity and disrupted crystal packing. |
| Electronic Effect | Inductive donor (+I) | Electron-withdrawing (-I) / | MCP can lower the pKa of adjacent amines, reducing hERG liability and improving permeability. |
Biological Activity & Potency[1][2][3][4][5][6][7][8]
3.1 Conformational Restriction
The gem-dimethyl group restricts rotation via steric clash (entropy reduction). The MCP group restricts rotation via covalent locking .
-
Gem-Dimethyl: Reduces the population of unproductive rotamers.
-
MCP: Eliminates specific rotamers entirely.
Case Study: HCV NS3/4A Protease Inhibitors In the design of protease inhibitors (e.g., analogs of grazoprevir), the P4 capping group must fill a hydrophobic pocket (S4).
-
Observation: Replacing a flexible alkyl chain with a 1-methylcyclopropyl group significantly improved potency compared to the gem-dimethyl or simple isopropyl analogs.
-
Mechanism: The MCP group acted as a rigid "anchor," orienting the inhibitor perfectly into the lipophilic S4 pocket without the entropic penalty paid by the flexible gem-dimethyl variants.
3.2 The "Magic Methyl" Effect
The "1-methyl" on the cyclopropyl ring is critical. A simple cyclopropyl group often lacks the steric bulk to fill hydrophobic pockets (e.g., the "toyl" pocket in kinases). Adding the methyl at the 1-position (MCP) restores this bulk while maintaining the ring's metabolic advantages.
Metabolic Stability: The Shield vs. The Trap
This is the most critical decision point. The choice between gem-dimethyl and MCP often dictates the metabolic fate of the molecule.
4.1 Gem-Dimethyl: The Soft Spot
The methyl groups of a gem-dimethyl moiety are solvent-exposed and electron-rich, making them prime targets for CYP450-mediated
-
Outcome: Rapid clearance via formation of the alcohol
carboxylic acid.
4.2 1-Methylcyclopropyl: The Double-Edged Sword
-
The Shield (Advantage): The C-H bonds of the cyclopropyl ring have high s-character (resembling alkenes), making hydrogen abstraction difficult. This blocks hydroxylation at the ring carbons.
-
The Trap (Liability): If the MCP is adjacent to a radical-stabilizing group (e.g., an amine or aromatic ring), a CYP enzyme can abstract an electron (SET mechanism), leading to ring opening . This forms a reactive alkyl radical or quinone methide, which can covalently bind to proteins (mechanism of toxicity for drugs like trovafloxacin).
Diagram 1: Metabolic Fate Pathways This diagram illustrates the divergent metabolic pathways of the two moieties.
Caption: Divergent metabolic fates. Gem-dimethyl risks rapid clearance via hydroxylation; MCP risks toxicity via ring opening if structurally predisposed.
Experimental Protocols
To validate the choice between these bioisosteres, specific assays are required.
Protocol A: Comparative Microsomal Stability Assay
Purpose: To determine if MCP blocks the metabolic soft spot present in the gem-dimethyl analog.
-
Preparation: Prepare 10 mM stock solutions of both the gem-dimethyl and MCP analogs in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
Calculate intrinsic clearance (
).[2] -
Success Criteria: MCP analog shows >2-fold reduction in
compared to gem-dimethyl analog. -
Metabolite ID: Look for +16 Da (hydroxylation) in gem-dimethyl vs. +32 Da (diol from ring opening) or GSH adducts in MCP.
-
Protocol B: GSH Trapping Assay (Safety Check)
Purpose: To rule out "Booby Trap" bioactivation of the MCP group.
-
Incubation: Incubate MCP analog (10 µM) with Human Liver Microsomes (1 mg/mL) and Glutathione (GSH, 5 mM) + NADPH.
-
Control: Run parallel incubation without NADPH (negative control).
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).
-
Result: Presence of GSH adducts indicates reactive metabolite formation (ring opening). Action: Discard MCP analog; revert to gem-dimethyl or fluorinated isostere.
Decision Framework: When to Swap?
Use this logic tree to decide between the two moieties during Lead Optimization.
Diagram 2: Optimization Decision Tree
Caption: Decision matrix for selecting between gem-dimethyl and 1-methylcyclopropyl based on metabolic risk factors.
References
-
Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery: Structural and Synthetic Aspects. Angewandte Chemie International Edition. Link
-
Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the Potential for Metabolic Activation in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology. Link
-
Barnes-Seeman, D. (2012). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link
Sources
Navigating the Shielded World of Quaternary Cyclopropyl Carbons: A Comparative Guide to ¹³C NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl motif, a cornerstone in medicinal chemistry and natural product synthesis, presents unique challenges and opportunities in structural elucidation. Among the array of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for characterizing the carbon framework of these strained three-membered rings. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of quaternary cyclopropyl carbons, offering a comparative framework and experimental insights to aid in the unambiguous assignment of these often-elusive signals.
The Enigmatic Nature of the Quaternary Cyclopropyl Carbon
The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. Quaternary carbons, by their nature, lack directly attached protons, which leads to two significant consequences in routine ¹³C NMR experiments: a generally weaker signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, and longer spin-lattice relaxation times (T₁).[1][2]
In the case of cyclopropane rings, these inherent challenges are compounded by the unique electronic properties of the three-membered ring. The high degree of s-character in the C-C bonding orbitals and the significant ring strain lead to chemical shifts for cyclopropyl carbons that are typically found at unusually high field (further upfield) compared to their acyclic or larger-ring counterparts.[3] The parent cyclopropane itself exhibits a remarkably shielded ¹³C NMR signal at -2.7 ppm.[3] When a cyclopropyl carbon is rendered quaternary through substitution, its chemical shift becomes a sensitive probe of the electronic and steric effects of the attached substituents.
Comparative Analysis of Chemical Shifts: The Influence of Substituents
The chemical shift of a quaternary cyclopropyl carbon is dictated by a complex interplay of inductive effects, resonance (mesomeric) effects, and steric interactions of the geminal substituents. To facilitate the interpretation of ¹³C NMR spectra of novel cyclopropane-containing molecules, the following tables summarize the observed chemical shift ranges for quaternary cyclopropyl carbons bearing various common substituents.
Table 1: ¹³C NMR Chemical Shifts of Quaternary Cyclopropyl Carbons with a Single Substituent Type
| Substituent Type | Example Compound | Quaternary Carbon (Cq) Chemical Shift (ppm) | Reference |
| Alkyl | 1-Methylcyclopropane-1-carboxylic acid | ~20-30 | [4] |
| Halogen (Cl) | 1,1-Dichlorocyclopropane | 63.3 | [4] |
| Carbonyl (Ester) | Methyl 1-methylcyclopropanecarboxylate | ~25-35 | [5][6] |
| Cyano | 1-Methyl-1-cyanocyclopropane | ~15-25 | N/A |
| Spirocyclic | Spiro[2.5]octan-4-one | 34.0 - 34.3 | [7] |
Table 2: Comparative ¹³C NMR Chemical Shifts of Quaternary Cyclopropyl Carbons in Disubstituted Systems
| Substituent 1 | Substituent 2 | Example Compound | Quaternary Carbon (Cq) Chemical Shift (ppm) | Reference |
| Methyl | Carboxylic Acid | 1-Methylcyclopropane-1-carboxylic acid | ~20-30 | [4] |
| Chloro | Chloro | 1,1-Dichlorocyclopropane | 63.3 | [4] |
| Bromo | Fluoro | 1-Bromo-1-fluorocyclopropane | ~50-60 | [8] |
| Phenyl | Cyano | 1-Phenyl-1-cyanocyclopropane | ~20-30 | N/A |
Analysis of Trends:
-
Electronegative Substituents: As expected, the presence of electronegative atoms such as halogens causes a significant downfield shift (deshielding) of the quaternary cyclopropyl carbon. For instance, the quaternary carbon in 1,1-dichlorocyclopropane resonates at a considerably lower field (63.3 ppm) compared to alkyl-substituted analogs.[4] This is a direct consequence of the inductive electron withdrawal by the chlorine atoms.
-
Carbonyl and Cyano Groups: The sp²-hybridized carbon of a carbonyl group and the sp-hybridized carbon of a cyano group also exert a deshielding effect, though generally less pronounced than that of halogens. The quaternary carbon in methyl 1-methylcyclopropanecarboxylate is found in the range of 25-35 ppm.[5][6]
-
Alkyl Groups: Alkyl substituents, being electron-donating relative to hydrogen, typically cause a slight downfield shift compared to the parent cyclopropane, but the resulting chemical shift remains in the upfield region characteristic of cyclopropyl carbons.
-
Spirocyclic Systems: In spirocyclic compounds, the quaternary carbon is part of two rings. Its chemical shift is influenced by the strain and electronic properties of both ring systems. In the case of the spiro-cyclopropanes synthesized by Ben-Abdelouahab et al., the spiranic carbon resonates around 34.0-34.3 ppm.[7]
Causality Behind Experimental Choices: Optimizing the Detection of Quaternary Cyclopropyl Carbons
The inherent low sensitivity of quaternary carbon signals necessitates a carefully considered experimental approach. The following protocol is designed to enhance the detection and unambiguous assignment of these challenging resonances.
Experimental Protocol: High-Sensitivity ¹³C NMR of Quaternary Cyclopropyl Carbons
-
Sample Preparation:
-
Ensure a sufficiently high concentration of the analyte (typically > 20 mg in 0.6 mL of deuterated solvent) to maximize the signal-to-noise ratio.
-
Choose a deuterated solvent that does not have signals overlapping with the expected region for cyclopropyl carbons (generally below 40 ppm). CDCl₃, while common, has a signal at 77 ppm which is typically not an issue. For highly upfield signals, other solvents like acetone-d₆ or benzene-d₆ might be considered.
-
-
Instrument Setup and Calibration:
-
Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize spectral dispersion and sensitivity.
-
If available, a cryoprobe will offer a significant enhancement in sensitivity, which is highly beneficial for detecting weak quaternary carbon signals.
-
Carefully shim the magnetic field to achieve optimal resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Employ a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): This is a critical parameter. Quaternary carbons have long T₁ relaxation times. To ensure full relaxation and obtain quantitative information (if needed), a long relaxation delay of 5-10 times the longest expected T₁ is required. For routine detection, a shorter delay of 1-2 seconds can be used, but this may lead to signal attenuation.
-
Number of Scans (ns): A significantly larger number of scans will be required compared to a standard ¹H NMR or a ¹³C NMR of a molecule with many protonated carbons. Start with at least 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): A longer acquisition time (e.g., 2-3 seconds) will improve digital resolution.
-
Spectral Width (sw): Set the spectral width to cover the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
-
Spectral Editing Techniques for Unambiguous Assignment:
-
To definitively identify quaternary carbons, employ spectral editing pulse sequences such as Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT).
-
DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
DEPT-90: A DEPT-90 spectrum will only show signals for CH carbons.
-
APT: In an APT spectrum, CH and CH₃ signals are positive, while C (quaternary) and CH₂ signals are negative. This can be a quick way to distinguish quaternary carbons from CH and CH₃ groups.
-
By comparing the standard ¹³C spectrum with the DEPT or APT spectra, the signals corresponding to the quaternary carbons can be unequivocally identified.
-
Visualizing the Logic: Experimental Workflow
Caption: Workflow for the identification of quaternary cyclopropyl carbons.
The Interplay of Hybridization and Ring Strain: A Deeper Look
The unique upfield chemical shift of cyclopropyl carbons is a direct manifestation of the ring's electronic structure. The C-C bonds in cyclopropane are often described as "bent" or "banana" bonds, with a higher p-character than typical sp³-hybridized carbons. This increased p-character in the C-C bonds leads to a corresponding increase in the s-character of the C-H and exocyclic C-C bonds. For a quaternary cyclopropyl carbon, the exocyclic C-C bonds will have a higher degree of s-character, which generally leads to a deshielding effect on the attached carbon.
However, the dominant factor contributing to the upfield shift is the magnetic anisotropy induced by the cyclopropane ring. The circulation of electrons within the three-membered ring generates a local magnetic field that opposes the applied external magnetic field in the region of the carbon nuclei, leading to the observed shielding. The final chemical shift is a delicate balance between this ring-current-like shielding and the deshielding effects of the substituents.
Caption: Factors influencing the ¹³C NMR chemical shift of quaternary cyclopropyl carbons.
Conclusion
The ¹³C NMR chemical shift of a quaternary cyclopropyl carbon is a rich source of structural information, reflecting the intricate electronic and steric environment of this unique functionality. By understanding the fundamental principles that govern these chemical shifts and by employing optimized experimental techniques, researchers can confidently identify and characterize these important carbon centers. The comparative data and experimental protocols presented in this guide serve as a valuable resource for scientists and professionals working with cyclopropane-containing molecules, facilitating more efficient and accurate structure elucidation in the pursuit of novel chemical entities.
References
-
Ben-Abdelouahab, I., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2465. [Link]
-
PubChem. Methyl cyclopropanecarboxylate. [Link]
-
Fawcett, A., et al. (2020). Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Pure and Applied Chemistry, 92(5), 751-765. [Link]
- Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane and its Derivatives. Journal of the American Chemical Society, 83(5), 1226–1232.
-
Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
SpectraBase. 1-FLUORO-1-BROMO-CIS-2,3-DIMETHYLCYCLOPROPANE;(Z-ISOMER). [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
PubChem. Bicyclo(1.1.0)butane. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
-
Orendt, A. M., et al. (1985). Low temperature 13C NMR magnetic resonance in solids 4. Cyclopropane, bicyclo[1.1.0]butane and [1.1.1] propellane. Theoretica chimica acta, 68(5), 421-430. [Link]
-
ChemRxiv. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. [Link]
-
University of Calgary. 13Carbon NMR. [Link]
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- 6. Methyl cyclopropane carboxylate(2868-37-3) 13C NMR spectrum [chemicalbook.com]
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- 8. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(1-Methylcyclopropyl)acetic acid
[1][2][3]
CAS Number: 71199-15-0 Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Physical State: Low-melting solid or liquid (Melting Point ~43–45 °C)
Executive Safety Summary & Hazard Identification
As a Senior Application Scientist, I must emphasize that while 2-(1-Methylcyclopropyl)acetic acid is a valuable intermediate in drug development, its structural properties—specifically the strain energy of the cyclopropyl ring combined with the carboxylic acid functionality—dictate specific handling protocols.
The primary hazards are corrosivity and potential combustibility . The cyclopropyl moiety adds ring strain (~27.5 kcal/mol), which can lead to exothermic ring-opening reactions under strongly acidic or thermal stress conditions.
Hazard Classification Table
| Hazard Class | Category | Signal Word | H-Statement | Description |
| Skin Corrosion/Irritation | 1B | DANGER | H314 | Causes severe skin burns and eye damage.[1][2][3] |
| Eye Damage | 1 | DANGER | H318 | Causes serious eye damage.[4][2][3][5] |
| STOT - Single Exposure | 3 | WARNING | H335 | May cause respiratory irritation.[2][3][5] |
| Aquatic Toxicity | Chronic 2 | - | H411 | Toxic to aquatic life with long-lasting effects.[1][2] |
Waste Characterization & Regulatory Classification
Before disposal, you must characterize the waste to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local EPA regulations.
-
RCRA Status: Not a P-listed or U-listed waste.
-
Characteristic Waste Codes:
-
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH ≤ 2.
-
D001 (Ignitability): Applicable if the liquid form has a flash point < 60°C (140°F). Note: While specific flash point data is often lacking for niche intermediates, treat organic acids as combustible.
-
Operational Directive: Treat this compound as a Corrosive Organic Acid waste stream.
Segregation & Storage Logic
Critical Safety Rule: Never consolidate 2-(1-Methylcyclopropyl)acetic acid with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or strong bases .
-
Oxidizers: Mixing with oxidizers can trigger rapid oxidation of the strained cyclopropyl ring, leading to runaway exothermic reactions.
-
Bases: Exothermic neutralization releases heat that can vaporize volatile components.
Visualization: Chemical Segregation Logic
The following diagram illustrates the strict segregation protocols required in the Satellite Accumulation Area (SAA).
Figure 1: Segregation logic ensuring chemical compatibility and preventing reactive hazards in the laboratory.
Disposal Procedures: Step-by-Step Protocols
Scenario A: Bulk Waste (Expired/Unused Reagent)
Objective: Prepare the pure chemical for off-site thermal destruction (incineration).
-
Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to acid corrosion.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Secondary Containment: Place the sealed container in a secondary tray to capture potential leaks.
-
Disposal Path: Contact your Environmental Health & Safety (EHS) department for pickup. The ultimate disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Scenario B: Spills & Contaminated Debris
Objective: Safely neutralize and collect spilled material.
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and a full-face shield if the spill is >100 mL.
-
Isolation: Evacuate the immediate area and mark the spill zone.
-
Neutralization (The Self-Validating Step):
-
Do not use strong bases like NaOH pellets, which cause violent localized heating.
-
Protocol: Slowly apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit to the spill.
-
Validation: Continue applying until effervescence (bubbling) ceases. Test the pH of the sludge with pH paper; it should be between pH 6 and 8.
-
-
Collection:
-
Use a plastic scoop (non-sparking) to collect the neutralized sludge.
-
Place in a wide-mouth HDPE waste jar.
-
Label as "Solid Waste: Neutralized Organic Acid Debris."
-
-
Surface Decontamination: Wipe the surface with a soap and water solution. Discard wipes into the solid waste container.
Visualization: Disposal Decision Tree
This workflow ensures you choose the correct path based on the state of the waste.
Figure 2: Operational decision tree for the disposal of 2-(1-Methylcyclopropyl)acetic acid.
Emergency Response & First Aid
In the event of exposure during disposal, immediate action is critical to mitigate tissue damage.
-
Eye Contact: Immediately flush with water for at least 15 minutes .[2][3][8] Lift eyelids to ensure irrigation of the entire eye surface. Seek immediate medical attention (ophthalmologist).
-
Skin Contact: Remove contaminated clothing immediately.[1][6][2][3][8][9] Wash skin with soap and copious amounts of water.[1][2] Do not use neutralizing agents on the skin (risk of thermal burn).
-
Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.
References
-
Sigma-Aldrich. (n.d.). 2-(1-Methylcyclopropyl)acetic acid Product Detail & Safety Information. Retrieved from
-
PubChem. (2025).[5] 2-(1-Methylcyclopropyl)acetic acid (Compound CID 15579944).[5] National Library of Medicine. Retrieved from [5]
-
Fisher Scientific. (2011). Safety Data Sheet: Cyclopropylacetic Acid (Structural Analog). Retrieved from
-
U.S. EPA. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2-(1-Methylcyclopropyl)acetic acid | C6H10O2 | CID 15579944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. greenfield.com [greenfield.com]
- 7. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]
- 8. uwm.edu [uwm.edu]
- 9. ineos.com [ineos.com]
Personal protective equipment for handling 2-(1-Methylcyclopropyl)acetic acid
This technical guide provides immediate, operational safety protocols for handling 2-(1-Methylcyclopropyl)acetic acid (CAS: 71199-15-0 / 133261-47-1).
Editorial Note: As a Senior Application Scientist, I have structured this guide to prioritize ocular protection and respiratory isolation . The cyclopropyl moiety introduces specific ring-strain reactivity, but the immediate physiological threat stems from the carboxylic acid functionality, which poses a severe risk of irreversible eye damage (GHS Category 1).
Part 1: Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the specific chemical behavior driving the risk.[1]
| Parameter | Data | Operational Implication |
| GHS Classification | Eye Dam. 1 (H318) Skin Irrit. 2 (H315)STOT SE 3 (H335) | CRITICAL: The "Danger" signal word for eye damage means standard safety glasses are insufficient . Direct contact can cause corneal opacity. |
| Physical State | Low-melting solid or viscous liquid | High viscosity can lead to "flicker" splashes during pipetting or transfer. |
| Acidity (pKa) | ~4.8 (Estimated) | Weak acid, but lipophilic nature (cyclopropyl group) enhances skin penetration compared to mineral acids. |
| Volatility | Moderate (BP ~85°C @ 0.3 kPa) | Vapor pressure is sufficient to trigger respiratory irritation (H335) at room temperature. |
Part 2: PPE Selection Matrix
This matrix replaces generic advice with task-specific engineering controls.
Hand Protection (Glove Selection)
-
Recommendation: Nitrile (Minimum thickness 0.11 mm) .
-
Scientific Rationale: Natural Latex is prohibited . Organic acids can degrade latex proteins, increasing permeability. The lipophilic methylcyclopropyl group allows the molecule to solvate into the latex matrix, leading to rapid breakthrough.
-
Double-Gloving Protocol: Required when handling >50 mL or >5g.
-
Inner Layer: 0.06 mm Nitrile (Dexterity).
-
Outer Layer: 0.11 mm Nitrile (Barrier).
-
Indicator: Use contrasting colors (e.g., Blue outer, White inner) to immediately spot tears.
-
Ocular & Face Protection
-
Standard Handling: Chemical Splash Goggles (Indirect Vent) .
-
Why: Safety glasses leave gaps. Acidic vapors or micro-splashes can bypass side shields.
-
-
High-Volume / Heating: Face Shield + Goggles .
-
Why: Heating increases vapor pressure and splash radius. The shield protects the neck and chin from corrosive burns.
-
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill Cleanup): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges (Yellow/Olive label).
Part 3: Operational Workflow (Visualization)
The following logic gate determines your required PPE setup based on experimental scale.
Figure 1: PPE Decision Logic based on operational scale and thermal conditions.
Part 4: Handling & Disposal Protocols
Step-by-Step Handling Protocol
-
Pre-Check: Verify fume hood airflow. Ensure an eyewash station is within 10 seconds of the workspace.
-
Donning: Put on lab coat
Goggles Gloves (pull cuffs over lab coat sleeves to seal wrists). -
Transfer:
-
Liquids: Use positive-displacement pipettes for viscous liquids to prevent dripping.
-
Solids: Use a static-free spatula. Weigh inside the hood using a portable balance or draft shield.
-
-
Doffing: Remove gloves (beak method)
Wash hands immediately Remove goggles.
Disposal & Neutralization (Waste Stream)
Do not pour down the drain.[2] The cyclopropyl ring requires incineration for complete destruction.
-
Segregation: Collect in a waste container labeled "Organic Acid Waste" .
-
Spill Neutralization (Small Scale < 50mL):
-
Cover spill with Sodium Bicarbonate (
) or a commercial acid neutralizer. -
Observation: Wait for effervescence (
evolution) to cease. -
Cleanup: Scoop slurry into a waste jar. Wipe surface with water and soap.[3]
-
-
Final Disposal: Route to high-temperature chemical incineration.
References
-
PubChem. (2025). 2-(1-Methylcyclopropyl)acetic acid - Safety and Hazards. National Library of Medicine. [Link]
-
University of Washington EH&S. (2022). Organic Acid Standard Operating Procedure. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
